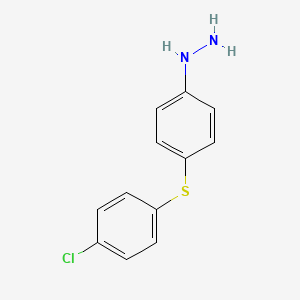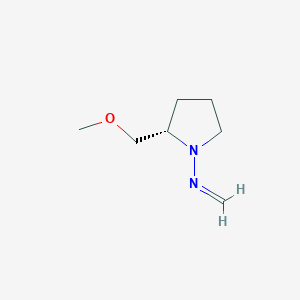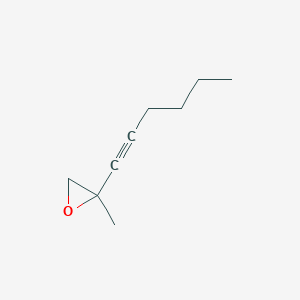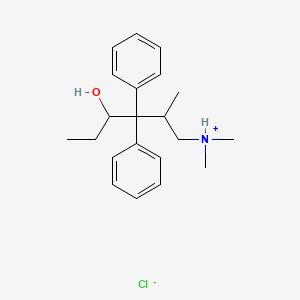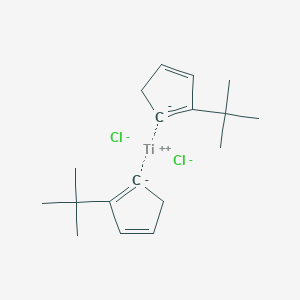
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride is an organometallic compound that features a titanium center coordinated to a substituted cyclopentadienyl ligand. This compound is part of a broader class of metallocenes, which are known for their stability and versatility in various chemical reactions. The unique structure of this compound allows it to participate in a variety of catalytic processes, making it valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride typically involves the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . The resulting di-tert-butylcyclopentadiene is then reacted with a titanium precursor, such as titanium tetrachloride, to form the desired compound . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands on the titanium center are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, molecular oxygen
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Various organic halides and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield titanium(IV) complexes, while reduction reactions can produce titanium(II) species. Substitution reactions often result in the formation of new organometallic compounds with different ligands.
Applications De Recherche Scientifique
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride exerts its effects involves the coordination of the titanium center to various substrates. This coordination facilitates the activation of these substrates, making them more reactive in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include the formation of reactive intermediates that drive the desired reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride: Similar in structure but features a hafnium center instead of titanium.
Di-tert-butylcyclopentadiene: A precursor in the synthesis of the titanium compound, also used in the formation of other metallocenes.
Uniqueness
The uniqueness of 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride lies in its specific reactivity and stability, which are influenced by the presence of the tert-butyl groups and the titanium center. These features make it particularly effective in catalytic applications, where other similar compounds may not perform as well.
Propriétés
Formule moléculaire |
C18H26Cl2Ti-2 |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
2-tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride |
InChI |
InChI=1S/2C9H13.2ClH.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H;/q2*-1;;;+2/p-2 |
Clé InChI |
BEFHHDIIFRDUTR-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Ti+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


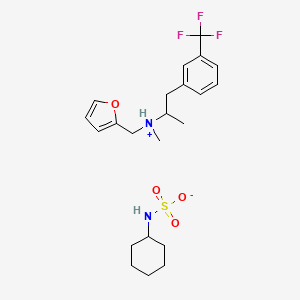
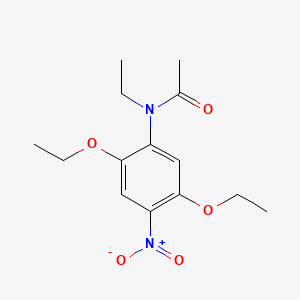
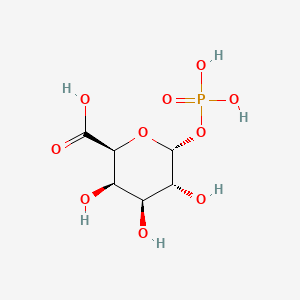


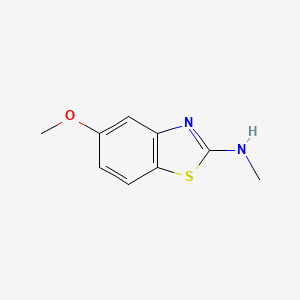
![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)

